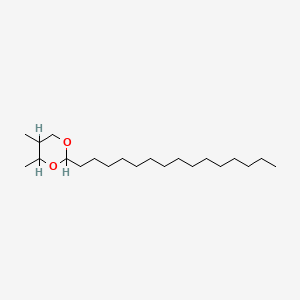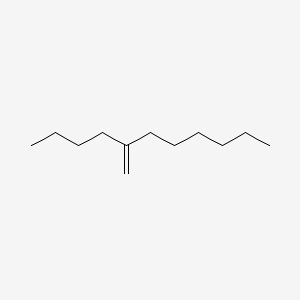
2-Butyl-1-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Butyl-1-octene” is a type of organic compound . It has a molecular formula of C12H24 . It is a type of alkene, which is a hydrocarbon with carbon-carbon double bonds .
Synthesis Analysis
The synthesis of compounds similar to “2-Butyl-1-octene” often involves the use of catalysts. For instance, the synthesis of ethylene–norbornene–1-octene terpolymers involves the use of aryloxo- or ketimide-modified half-titanocene catalysts . The synthesis of 1-octene has also been achieved through the palladium-catalyzed telomerizations of 1,3-dienes .
Chemical Reactions Analysis
Chemical reactions involving “2-Butyl-1-octene” or similar compounds can be complex. For instance, the reaction of 1,3-butadiene with 1-octene in the presence of aryloxo- or ketimide-modified half-titanocene catalysts can produce ethylene–norbornene–1-octene terpolymers . The reaction mechanism involves the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
Mécanisme D'action
The mechanism of action for reactions involving “2-Butyl-1-octene” or similar compounds can be complex and is often not fully understood. For example, it is thought that the first step in the oxidation of aromatic alkanes with KMnO4 involves the removal of a hydrogen by one of the oxygens on MnO4(-) in a free-radical reaction .
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
5698-48-6 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
5-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3 |
Clé InChI |
MEUHELKJCGXSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=C)CCCC |
SMILES canonique |
CCCCCCC(=C)CCCC |
Autres numéros CAS |
5698-48-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

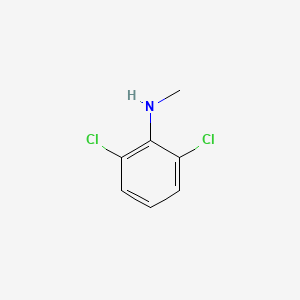
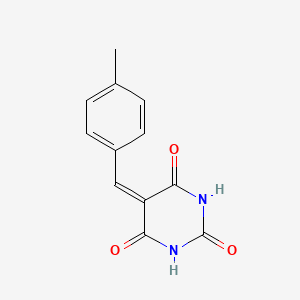

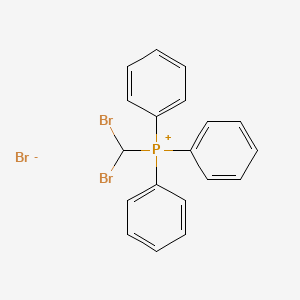
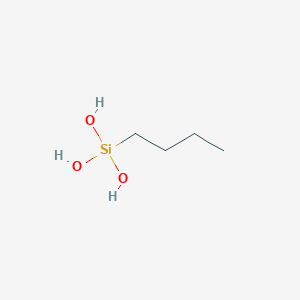
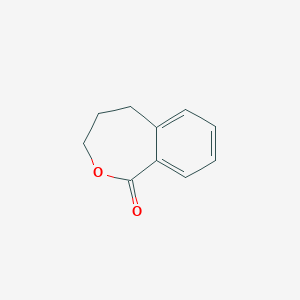
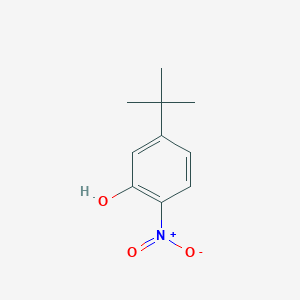
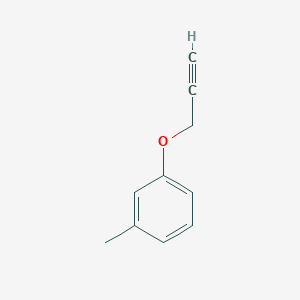


![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/no-structure.png)
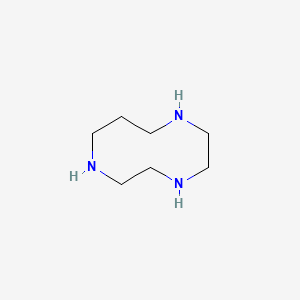
![{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B3053855.png)
